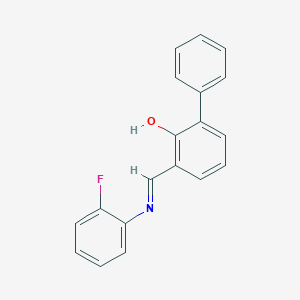![molecular formula C16H14Br4N2Ni B6298130 2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide CAS No. 561327-06-8](/img/structure/B6298130.png)
2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide, also known as Ni(BBIB)2, is an organometallic compound with a unique structure and properties. It has been studied for its potential applications in a variety of scientific fields, including catalysis, materials science, and biochemistry. In
Aplicaciones Científicas De Investigación
2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide(BBIB)2 has been studied for its potential applications in catalysis, materials science, and biochemistry. In catalysis, the compound has been used to catalyze the synthesis of polymers, as well as the addition of dienes to aldehydes. In materials science, it has been used to prepare metal-organic frameworks (MOFs) and other materials with unique properties. In biochemistry, it has been used to study the structure and function of proteins and other biological molecules.
Mecanismo De Acción
The mechanism of action of 2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide(BBIB)2 is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can react with nucleophilic species in the environment. This enables the compound to interact with and modify the structure of proteins and other biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(BBIB)2 are still being studied. However, it is believed that the compound can interact with and modify the structure of proteins and other biological molecules, which can have a variety of effects on the body. For example, it has been shown to inhibit the activity of enzymes involved in DNA replication and transcription, which could lead to changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide(BBIB)2 has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and is highly soluble in a variety of solvents. Additionally, it is stable at room temperature and does not require special storage conditions. However, the compound is toxic and should be handled with caution.
Direcciones Futuras
The potential applications of 2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide(BBIB)2 are still being explored. Possible future directions include the development of new catalysts, MOFs, and other materials. Additionally, the compound could be used to study the structure and function of proteins and other biological molecules, as well as to develop new drugs and therapies. Finally, further research could be done to understand the biochemical and physiological effects of the compound.
Métodos De Síntesis
2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide(BBIB)2 can be synthesized by a two-step process. First, 2,3-bis[(N-2-bromophenyl)imino]butane (BBIB) is prepared by reacting 2-bromo-4-chlorobenzaldehyde with 2-bromo-4-chlorobenzyl bromide in the presence of a base. Then, the BBIB is reacted with nickel(II) bromide to form the desired compound.
Propiedades
IUPAC Name |
2-N,3-N-bis(2-bromophenyl)butane-2,3-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N2.2BrH.Ni/c1-11(19-15-9-5-3-7-13(15)17)12(2)20-16-10-6-4-8-14(16)18;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYPJGEMCDDJQ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1Br)C(=NC2=CC=CC=C2Br)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br4N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Diphenyl-1,2-Bis[(N-2-chloro-4-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298053.png)
![1,2-Diphenyl-1,2-Bis[(N-4-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298063.png)
![3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298065.png)
![2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298081.png)
![1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298086.png)
![2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298090.png)
![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)

